molecular formula C8H13NO B12924830 (R)-Hexahydroindolizin-5(1H)-one

(R)-Hexahydroindolizin-5(1H)-one

Cat. No.: B12924830
M. Wt: 139.19 g/mol
InChI Key: RDPDXQHZOLPNMZ-SSDOTTSWSA-N
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Description

(R)-Hexahydroindolizin-5(1H)-one is a bicyclic heterocyclic compound featuring a fused indolizidine core with a ketone group at the 5-position. This compound is synthesized via stereospecific methods, such as SmI2-mediated reductive cyclization, as demonstrated in the preparation of (8R,8aR)-8-(tert-butyldimethylsilyloxy)hexahydroindolizin-5(1H)-one . The (R)-enantiomer is of particular interest in medicinal chemistry due to its structural resemblance to bioactive alkaloids and its adaptability for functionalization at multiple positions .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one

InChI

InChI=1S/C8H13NO/c10-8-5-1-3-7-4-2-6-9(7)8/h7H,1-6H2/t7-/m1/s1

InChI Key

RDPDXQHZOLPNMZ-SSDOTTSWSA-N

Isomeric SMILES

C1C[C@@H]2CCCN2C(=O)C1

Canonical SMILES

C1CC2CCCN2C(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Hexahydroindolizin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process. For example, the use of a Lewis acid such as boron trifluoride can promote the cyclization of a suitable precursor to form the indolizidine ring system.

Industrial Production Methods

Industrial production of ®-Hexahydroindolizin-5(1H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

®-Hexahydroindolizin-5(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols.

    Substitution: The nitrogen atom in the indolizidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the indolizidine ring.

Scientific Research Applications

®-Hexahydroindolizin-5(1H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and natural products.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological targets.

    Medicine: It has potential therapeutic applications, including as an anti-cancer agent and in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ®-Hexahydroindolizin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations :

  • Halogenated Derivatives : Bromophenyl (4h) and chlorophenyl (4i, 4a) substituents exhibit moderate yields (74–80%), likely due to steric and electronic effects during cyclization.
  • Methoxy Substitution : Derivatives like 4d with methoxyphenyl groups show comparable yields (78%) but higher melting points (272–273°C), suggesting enhanced crystallinity from polar substituents .
  • Heteroaromatic Functionalization : Pyridinyl and pyrazinyl groups at position 8a (e.g., 4a, 4k) improve synthetic versatility, enabling further derivatization .

Spectroscopic and Physical Property Trends

Infrared (IR) Spectroscopy:
  • Ketone Stretching: All derivatives show strong C=O stretching vibrations near 1680–1700 cm⁻¹, consistent with the hexahydroindolizinone core .
  • Hydroxybenzoyl Absorption : Compounds with 2-hydroxybenzoyl groups (e.g., 4h, 4i) exhibit broad O–H stretches at 3200–3400 cm⁻¹ .
Nuclear Magnetic Resonance (NMR):
  • ¹H NMR :
    • Methoxy groups (e.g., 4d, 4j) produce singlet peaks at δ 3.70–3.85 ppm .
    • Chlorophenyl substituents (e.g., 4a, 4i) cause deshielding of adjacent protons, shifting aromatic signals to δ 7.40–7.60 ppm .
  • ¹³C NMR :
    • The ketone carbon at position 5 resonates at δ 205–210 ppm, while pyridinyl carbons appear at δ 145–160 ppm .
High-Resolution Mass Spectrometry (HRMS):
  • All derivatives show [M+Na]⁺ peaks matching theoretical values within 2 ppm error, confirming molecular integrity (e.g., 4h: Calcd. 853.0572, Found: 853.0567) .

Stereochemical and Functional Implications

For example, tert-butyldimethylsilyloxy-protected derivatives (e.g., compound 8 in ) demonstrate the role of stereospecific SmI2-mediated reductions in accessing enantiopure intermediates.

Biological Activity

(R)-Hexahydroindolizin-5(1H)-one is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological activity, highlighting its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a hexahydroindolizinone structure characterized by a saturated nitrogen-containing ring. Its unique stereochemistry plays a crucial role in its interaction with various biological targets, influencing its pharmacological properties.

The biological activity of this compound primarily stems from its ability to bind to specific enzymes and receptors, leading to modulation of their activity. Research indicates that it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The compound's interactions can affect various signal transduction pathways and metabolic processes, contributing to its pharmacological effects.

Anticancer Properties

Studies have demonstrated that this compound exhibits potential anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of this compound have been tested against breast cancer and leukemia cell lines, showing promising results in reducing cell viability.

Neuroprotective Effects

Research also suggests that this compound may possess neuroprotective properties. It has been implicated in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders .

Antimicrobial Activity

In addition to its anticancer and neuroprotective effects, this compound has demonstrated antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, suggesting potential applications in combating infections.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Anticancer Activity Study :
    • Objective : To evaluate the anticancer effects of this compound on breast cancer cells.
    • Method : Cell viability assays were conducted on MCF-7 breast cancer cells treated with varying concentrations of the compound.
    • Results : Significant inhibition of cell proliferation was observed at higher concentrations, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
  • Neuroprotection Study :
    • Objective : To assess the neuroprotective effects of this compound in a model of oxidative stress.
    • Method : Neuronal cell lines were exposed to oxidative stress conditions with and without treatment of the compound.
    • Results : The treated cells showed reduced markers of oxidative damage compared to controls, indicating protective effects against neurotoxicity.
  • Antimicrobial Activity Assessment :
    • Objective : To investigate the antimicrobial efficacy of this compound against pathogenic bacteria.
    • Method : Disc diffusion and minimum inhibitory concentration (MIC) tests were performed on selected bacterial strains.
    • Results : The compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria.

Comparative Analysis

To further understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Properties
SwainsonineIndolizidine alkaloidKnown for potent enzyme inhibition
CastanospermineSimilar bicyclic structureExhibits distinct anti-cancer activities
Hexahydro-1H-quinolizin-4(6H)-oneBicyclic structureDifferent pharmacological profiles

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